3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,5-diamino-6-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDGMKZZNURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254308 | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-25-3 | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid typically follows a sequence of:
- Bromination of pyrazine derivatives to introduce the bromine atom at the 6-position.
- Amination to install amino groups at the 3 and 5 positions.
- Carboxylation to introduce the carboxylic acid functionality at position 2.
This approach is supported by literature describing the use of commercially available pyrazine precursors undergoing regioselective substitution reactions under controlled conditions.
Detailed Preparation Steps
Bromination
- Starting from pyrazine or pyrazine-2-carboxylic acid, bromination is performed to selectively place a bromine atom at the 6-position.
- Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).
- Reaction conditions are optimized to avoid over-bromination or substitution at undesired positions.
Amination
- Amination is achieved by nucleophilic substitution of halogen atoms (chlorine or bromine) or via direct amination of the pyrazine ring.
- Ammonia or amine derivatives are used to introduce amino groups at the 3 and 5 positions.
- The amination step can be facilitated by solvents with high dielectric constants such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or related solvents to improve nucleophilicity and reaction rates.
- For example, reaction of 3-amino-5,6-dichloropyrazine carboxylic acid esters with ammonia in DMSO selectively replaces the 5-chlorine with an amino group without forming amides. This strategy is adaptable to the bromo derivative by analogy.
Carboxylation
- The carboxylic acid group at position 2 is introduced either by starting with pyrazine-2-carboxylic acid derivatives or by carboxylation of suitable intermediates.
- Carboxylation can be achieved by reaction with carbon dioxide under high pressure and temperature, often catalyzed or facilitated by metal catalysts or bases.
Industrial and Laboratory Scale Methods
- Industrial synthesis likely employs continuous flow reactors and optimized catalysts to improve yield and purity while reducing costs.
- Laboratory scale synthesis involves batch reactions with careful control of temperature, solvent, and reaction time.
- Physical methods such as vortexing, ultrasound, or hot water baths can aid dissolution and reaction efficiency during preparation of solutions and intermediates.
Example Preparation Protocol (Hypothetical)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Bromination | Pyrazine derivative + Br2 or NBS, solvent (e.g., acetic acid), controlled temperature | 6-bromo-pyrazine intermediate |
| 2. Amination | 6-bromo-pyrazine + ammonia or amine, solvent DMSO or DMF, 10–60°C, 30 min to several hours | Introduction of amino groups at 3 and 5 positions |
| 3. Carboxylation | Reaction with CO2 under pressure, base catalyst (e.g., KOH), elevated temperature | Formation of carboxylic acid at position 2 |
Supporting Data Table: Stock Solution Preparation (Example)
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.2914 | 0.8583 | 0.4291 |
| 5 | 21.4571 | 4.2914 | 2.1457 |
| 10 | 42.9143 | 8.5829 | 4.2914 |
Note: These volumes are calculated based on the molecular weight and desired molarity for solution preparation, useful in formulation and experimental setups.
Comparative Notes on Related Compounds
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted pyrazine derivatives.
- Nitro or amine derivatives.
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of amino and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations: Bromo vs. Chloro Derivatives
A key structural distinction lies in the halogen substituent at position 4. Chloro analogs, such as 3,5-diamino-6-chloro-pyrazine-2-carboxamide, exhibit sodium channel blocking activity and are used to treat cystic fibrosis and COPD . The bromo substituent in the target compound may confer distinct electronic and steric properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine. These differences could influence binding affinity, metabolic stability, and toxicity profiles. For example, the chloro analog 3,5-diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide undergoes photodegradation, suggesting that bromo substitution might alter photostability .
Functional Group Modifications: Carboxylic Acid vs. Carboxamide/Ester
Replacing the carboxylic acid group with carboxamide or ester moieties significantly impacts solubility and reactivity:
- Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS 1458-20-4): The ester group increases hydrolytic instability compared to the carboxylic acid, which may limit its utility in aqueous formulations .
Di-Substituted Bromo Derivatives
3,5-Dibromo-6-methylpyrazin-2-amine (C₅H₅Br₂N₃, MW 266.92 g/mol) features two bromine atoms and a methyl group, eliminating the carboxylic acid. This modification reduces polarity and may limit applications in hydrophilic environments, though it could enhance stability in organic solvents .
Comparative Data Table
Key Research Findings
- Therapeutic Potential: Chloro analogs demonstrate sodium channel modulation, suggesting that the bromo variant could share similar mechanisms but with altered pharmacokinetics .
- Commercial Viability : The target compound is commercially available at research-scale quantities, facilitating further pharmacological studies .
Biological Activity
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazine ring with two amino groups and a carboxylic acid group, along with a bromine atom at the 6-position. This configuration enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The molecular formula is with a molecular weight of 218.06 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis. In vitro studies have shown that derivatives of pyrazine-2-carboxylic acids can inhibit the growth of this bacterium significantly, with some compounds achieving up to 72% inhibition at specific concentrations .
Enzyme Inhibition
One of the key biological activities of this compound is its ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme critical in cell signaling pathways related to cancer and other diseases. This inhibition suggests potential applications in cancer therapy, as PI3K plays a role in cell growth and metabolism.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. The presence of amino and carboxylic acid groups allows for the formation of hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate various biochemical pathways involved in disease processes.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : Amino groups may undergo oxidation or reduction.
- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling.
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various substituted pyrazine derivatives for their antimycobacterial properties. Compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting structural features that enhance efficacy .
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can act as potent inhibitors of alkaline phosphatase, with one derivative showing an IC50 value of 1.469 µM . This highlights its potential as a therapeutic agent targeting specific enzymatic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-6-bromopyrazine-2-carboxylic acid | Amino and carboxylic acid groups | Inhibits PI3K; antimicrobial activity |
| 3,6-Dibromo-pyrazine-2-carboxylic acid | Bromines at positions 3 and 6 | Moderate antimicrobial properties |
| 3,5-Diamino-pyrazine-2-carboxylic acid | Lacks bromine; contains two amino groups | Reduced reactivity compared to bromo derivative |
Q & A
Q. What are the recommended synthetic routes for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, and what purity levels are achievable under standard laboratory conditions?
- Methodological Answer : The synthesis typically involves bromination of pyrazine precursors followed by amino group introduction. For example, bromination at position 6 can be achieved using (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under reflux (70–90°C) . Subsequent amination via nucleophilic substitution with ammonia or protected amines yields the diamino-bromo product. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity, as validated by HPLC . High-purity grades (≥99%) require iterative crystallization or preparative HPLC .
Q. How should researchers characterize the compound’s structure and confirm bromine substitution patterns?
- Methodological Answer : Combine spectroscopic techniques:
- -NMR : Look for aromatic proton absence at position 6 (due to bromine substitution) and amine proton signals (δ 5.5–6.5 ppm, exchangeable with DO) .
- IR : Confirm carboxylic acid (-COOH) via broad O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular formula (expected m/z: 243.98) .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective in addressing contradictory spectral data (e.g., unexpected NMR shifts or IR absorption bands) during structural validation?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC. Impurities (e.g., unreacted starting materials) can skew NMR/IR results .
- Step 2 : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference in NMR. For IR, prepare KBr pellets under anhydrous conditions to avoid water absorption artifacts .
- Step 3 : Cross-validate with alternative techniques. For example, X-ray crystallography resolves ambiguous substitution patterns, while -NMR confirms carbonyl and aromatic carbon environments .
- Case Study : In a related pyrazine derivative, unexpected downfield shifts in -NMR were traced to intermolecular hydrogen bonding; dilution experiments resolved the discrepancy .
Q. How can computational chemistry methods be applied to predict reactivity or optimize reaction conditions for derivatization?
- Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazine ring to predict regioselectivity. For example, the bromine atom at position 6 deactivates the ring, directing electrophilic attacks to positions 2 or 5 .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates. Polar solvents (e.g., DMF) stabilize transition states in amination reactions, reducing activation energy by ~15% compared to THF .
- QSPR Models : Correlate substituent effects (e.g., -NH, -Br) with reaction yields. A Hammett plot for pyrazine derivatives showed σ values for -Br (-0.07) and -NH (-0.66), guiding optimal substituent placement .
Q. What experimental precautions are critical for maintaining the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon) at -20°C to prevent oxidation of amine groups. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Handling : Avoid prolonged exposure to light, as UV radiation can cleave the C-Br bond (λ = 290 nm). Use amber glassware for solutions .
- Stability Assay : Monitor degradation via LC-MS over 30 days. Under optimal conditions, <2% decomposition occurs; acidic conditions (pH <3) accelerate degradation by protonating the carboxyl group, increasing electrophilicity .
Data Analysis and Optimization
Q. How can researchers resolve low yields in the final amination step of the synthesis?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent, catalyst). For example, increasing ammonia concentration from 2M to 5M improved yields from 45% to 68% .
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., CuI) to heterogeneous systems (e.g., Pd/C) reduces side reactions. A study showed Pd/C increased yield by 22% while simplifying catalyst recovery .
- Byproduct Analysis : Identify side products (e.g., dehalogenated species via GC-MS) and adjust reaction time/temperature to suppress their formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
